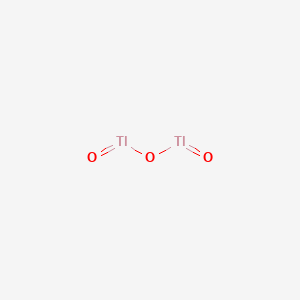

Thallium(III) oxide

描述

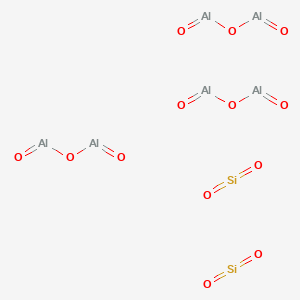

Thallium(III) oxide, also known as thallic oxide, is a chemical compound composed of thallium and oxygen. It naturally occurs as the rare mineral avicennite. This compound has a bixbyite-like structure similar to manganese(III) oxide.

作用机制

Target of Action

Thallium(III) oxide, also known as thallic oxide, is a chemical compound of thallium and oxygen . It is a degenerate n-type semiconductor and is a highly insoluble thermally stable thallium source suitable for glass, optic, and ceramic applications .

Mode of Action

It is known that it can interact with various biological systems, potentially replacing potassium in enzymatic reactions .

Biochemical Pathways

Thallium primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It can also cause DNA damage and induce changes in antiapoptotic and proapoptotic proteins, cytochrome c, and caspases .

Pharmacokinetics

It is known to be highly insoluble and thermally stable .

Result of Action

This compound can cause significant cellular toxicity, leading to oxidative stress, endoplasmic reticulum stress, and DNA damage . These effects can lead to cell apoptosis .

Action Environment

Environmental factors can influence the action of this compound. For instance, its toxicity can be enhanced in acidic conditions . Moreover, its presence in the environment can be increased due to human activities such as mining and metallurgical industry .

生化分析

Biochemical Properties

Thallium(III) oxide is a degenerate n-type semiconductor . It has been used in various organic reactions . For instance, oxidative bromination of organic compounds in a this compound-KBr-trifluoroacetic acid system has been carried out . A new synthetic method for preparation of diphenylthallium salts from phenylhydrazine and this compound was developed .

Cellular Effects

Contact with moisture and acids may form poisonous thallium compounds .

Molecular Mechanism

It is known to be produced by the reaction of thallium with oxygen or hydrogen peroxide in an alkaline thallium(I) solution . Alternatively, it can be created by the oxidation of thallium(I) nitrate by chlorine in an aqueous potassium hydroxide solution .

准备方法

Thallium(III) oxide can be synthesized through various methods:

Electrochemical Methods: Both bulk and nanostructures of this compound can be prepared using electrochemical deposition.

Thermal Methods: These include thermal decomposition and calcination of various precursors.

Chemical Vapor Deposition (CVD): This method is used to produce thin films of this compound.

Microwave Irradiation: This technique can be used to synthesize nanostructures of this compound.

Sol-Gel Method: A chemical route using potassium superoxide has been reported for the one-step, room temperature synthesis of this compound nanoparticles.

化学反应分析

Thallium(III) oxide undergoes various chemical reactions:

Oxidation: this compound acts as an oxidative reagent in organic chemistry.

Reduction: This compound can be reduced to thallium(I) oxide by sulfur dioxide and heat.

Substitution: This compound can react with phenylhydrazine to form diphenylthallium salts.

科学研究应用

Thallium(III) oxide has significant roles in various scientific fields:

Chemistry: It is used in the study of superconductivity, where materials can conduct electricity without resistance.

Biology and Medicine: Thallium compounds have been used for the treatment of ringworm and other skin infections and as chemical tracers in diagnosis, particularly in cardiology.

Industry: This compound is used in the production of special high-density glasses, semiconductors, photoresistors, and infrared detectors

相似化合物的比较

Thallium(III) oxide can be compared with other thallium oxides:

Thallium(I) oxide (Tl2O): This compound is more common and has a yellowish color.

Manganese(III) oxide (Mn2O3): This compound has a similar bixbyite-like structure to manganese(III) oxide.

属性

IUPAC Name |

oxygen(2-);thallium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tl/q3*-2;2*+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHBARMWKLYWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tl+3].[Tl+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-32-5 | |

| Record name | Thallic oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THALLIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7MZ48UJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Thallium(III) oxide?

A1: this compound has the molecular formula Tl2O3 and a molecular weight of 456.73 g/mol.

Q2: What is the crystal structure of Tl2O3 at ambient conditions?

A2: At room temperature and pressure, Tl2O3 crystallizes in a cubic bixbyite-type structure. []

Q3: Is Tl2O3 stable under high pressure?

A3: Tl2O3 is stable in its cubic structure up to 22.0 GPa. Beyond this pressure, it undergoes pressure-induced amorphization, transitioning to a fully amorphous state at 25.2 GPa. This amorphization appears irreversible upon pressure release. []

Q4: Can Tl2O3 be deposited as thin films?

A4: Yes, Tl2O3 thin films can be deposited through various methods, including electrochemical deposition [, , , ], photoelectrochemical deposition [, , ], and organometallic chemical vapor deposition. [, ]

Q5: How is Tl2O3 used in organic synthesis?

A5: Tl2O3 acts as a potent oxidizing agent in organic reactions. For example, it facilitates oxidative coupling of lignans, leading to the formation of dibenzocyclooctadiene or aryltetralin lignans. [, ] It has also been used in the synthesis of bis(α-phenylethyl) ether through oxidation of α-phenylethyl chloride. []

Q6: Can you elaborate on the use of Tl2O3 in the synthesis of phenanthrene-9,10-diones?

A6: Tl2O3, in conjunction with trifluoroacetic acid, effectively promotes intramolecular oxidative coupling of specific substituted benzils, resulting in the formation of phenanthrene-9,10-diones. Notably, this reaction necessitates oxygen functionalities at the 3, 3', 4, and 4' positions of the benzil substrate. []

Q7: Are there any applications of Tl2O3 in photoelectrochemical cells?

A7: Yes, Tl2O3 exhibits promise in photoelectrochemical solar cells. An n-silicon/Tl2O3 heterojunction photoelectrochemical cell demonstrated significant photovoltaic efficiency, suggesting its potential as a transparent, conductive, and electrocatalytic material in solar energy conversion. [, ]

Q8: How does the defect chemistry of Tl2O3 influence its properties?

A8: The defect chemistry of electrodeposited Tl2O3 directly correlates with the applied overpotential during deposition. High overpotentials favor oxygen vacancies, while low overpotentials promote cation interstitials. This variability in defect chemistry influences the optical and electronic properties of the material. []

Q9: What is the stability of Tl2O3 in different solvents?

A9: Tl2O3 exhibits limited solubility in water but dissolves in the presence of strongly complexing cyanide ions, forming soluble cyano complexes like [Tl(CN)3(aq)] and [Tl(CN)4]−. []

Q10: Is Tl2O3 toxic? What safety precautions should be taken when handling it?

A10: Yes, like all thallium compounds, Tl2O3 is extremely toxic through inhalation, skin contact, and ingestion. Its toxicity is cumulative, demanding extreme caution during handling. Use in a well-ventilated fume hood and appropriate personal protective equipment are mandatory. []

Q11: How is Tl2O3 characterized?

A11: Various techniques are employed for Tl2O3 characterization, including X-ray powder diffraction (XRD) for structural analysis, scanning electron microscopy (SEM) for morphological studies, transmission and specular reflectance spectroscopy for optical property determination, and four-point resistivity and Hall measurements for electrical characterization. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)